Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is a complex organic compound that features a phenyl ring substituted with three iodine atoms, a hydroxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol typically involves multiple steps. One common synthetic route includes the iodination of a methylphenol derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and hydroxymethylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process must be carefully controlled to ensure the correct substitution pattern on the phenyl ring. Additionally, the hydroxymethylation step may be carried out using formaldehyde or other suitable reagents under controlled conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atoms can be reduced to form less substituted phenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the iodine atoms can produce less substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Iodine-containing compounds: Similar compounds include other iodinated phenyl derivatives, such as iodoform and iodophenol.
Hydroxymethyl-substituted compounds: Compounds like hydroxymethylbenzene (benzyl alcohol) share the hydroxymethyl functional group.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is unique due to its specific substitution pattern, which combines multiple iodine atoms with a hydroxymethyl group on a phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
828940-27-8 |
---|---|
Molecular Formula |
C13H17I3O6 |
Molecular Weight |
649.98 g/mol |
IUPAC Name |
acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9I3O2.2C2H4O2/c1-4-7(10)5(2-13)9(12)6(3-14)8(4)11;2*1-2(3)4/h13-14H,2-3H2,1H3;2*1H3,(H,3,4) |
InChI Key |
DWCSUVLHKIDETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)CO)I)CO)I.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.